Methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate
Description
Methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate is a synthetic coumarin-furan hybrid compound. Its structure features a 2-oxochromene (coumarin) core substituted at the 3-position with a benzyl group, at the 4-position with a methyl group, and at the 7-position with an oxymethyl-linked furan-2-carboxylate ester. Its synthesis likely involves nucleophilic substitution between a 7-hydroxyl-substituted coumarin precursor and methyl 5-(chloromethyl)furan-2-carboxylate, analogous to methods described for related compounds .
Properties
IUPAC Name |
methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O6/c1-15-19-10-8-17(28-14-18-9-11-21(29-18)24(26)27-2)13-22(19)30-23(25)20(15)12-16-6-4-3-5-7-16/h3-11,13H,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMMBFOQUMMOHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(O3)C(=O)OC)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-benzyl-4-methyl-2-oxochromen-7-ol with furan-2-carboxylic acid under esterification conditions. The reaction is often catalyzed by acidic or basic catalysts and requires controlled temperature and solvent conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chromen moiety to dihydrochromen derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydrochromen derivatives.
Scientific Research Applications
Methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The chromen moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The furan ring may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 3-benzyl and 4-methyl groups on the coumarin core distinguish the target compound from analogues with halogenated phenoxy (e.g., 4-bromo-2-chloro in ) or nitro/fluoro phenyl groups (e.g., ). These substituents influence electronic properties (e.g., electron-withdrawing nitro groups in vs. electron-donating benzyl in the target) and steric bulk.
- Synthetic Flexibility : Most derivatives employ nucleophilic aromatic substitution (e.g., ) or condensation reactions (e.g., ), suggesting the target compound could be synthesized similarly.
Physicochemical Properties
- Solubility : Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate exhibits good solubility in organic solvents, attributed to its nitro group’s polarity . In contrast, the target compound’s benzyl and methyl groups may enhance hydrophobicity, reducing aqueous solubility.
- Crystallinity : The fluoronitrophenyl derivative forms high-quality crystals dominated by π-π stacking, with minimal hydrogen bonding . The target compound’s benzyl group may promote similar stacking interactions, though its methyl group could introduce steric hindrance.
Intermolecular Interactions and Crystallography
- Hydrogen Bonding : In , carboxylic acid groups form centrosymmetric dimers via O–H···O bonds. The target compound lacks acidic protons, so its solid-state packing likely relies on van der Waals forces and π-π stacking (as seen in ).
Biological Activity
Methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 414.4 g/mol. Its structure includes a furan ring and a coumarin moiety, which are significant for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through several mechanisms:
- Inhibition of DNA Gyrase : The compound is believed to inhibit DNA gyrase, an enzyme crucial for DNA replication in cancer cells, thereby preventing cell proliferation.
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways, which are essential for programmed cell death .
- Cell Cycle Arrest : It has been observed that the compound can cause cell cycle arrest at the G2/M phase, leading to reduced cell division in various cancer cells .
Antimicrobial Activity
This compound also demonstrates antimicrobial properties :
- Bacterial Inhibition : The compound has shown effectiveness against several bacterial strains, suggesting potential as an antibacterial agent .
- Antifungal Effects : Preliminary studies indicate antifungal activity, making it a candidate for further exploration in treating fungal infections .
The biological activity of this compound is attributed to its ability to interact with various cellular targets:
- Receptor Modulation : It may modulate estrogen receptors, contributing to its anticancer effects by influencing hormone-driven cancers .
- Oxidative Stress Induction : The compound can increase oxidative stress within cells, leading to cellular damage and apoptosis in cancerous tissues .
Research Findings and Case Studies
Several studies have investigated the biological effects of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
